molecular formula C10H9ClN2O2 B12933926 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione CAS No. 42351-77-9

3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione

Cat. No.: B12933926
CAS No.: 42351-77-9
M. Wt: 224.64 g/mol
InChI Key: KDRQDAOWQYCWLD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-dione core substituted with a 3-chlorophenyl group and a methyl group at position 4. This compound belongs to a broader class of hydantoins, which are structurally related to barbiturates and thiazolidinediones. Hydantoins are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3-chlorophenyl substituent introduces electronic and steric effects that influence reactivity, solubility, and intermolecular interactions, making it a key structural motif in medicinal chemistry .

Properties

CAS No.

42351-77-9

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-methylimidazolidine-2,4-dione

InChI

InChI=1S/C10H9ClN2O2/c1-6-9(14)13(10(15)12-6)8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,15)

InChI Key

KDRQDAOWQYCWLD-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)N(C(=O)N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Multi-Step Alkylation-Cyclization Approach

This method involves sequential alkylation and cyclization reactions, adapted from protocols for synthesizing 5-aryl-substituted hydantoins.

Procedure :

  • Step 1 : Condensation of 3-chlorobenzaldehyde with methyl glycinate in the presence of KCN and ammonium carbonate under reflux conditions (solvent-free, 70°C).
  • Step 2 : Cyclization of the intermediate using phenyl isocyanate or isothiocyanate in ethanol/water (1:1), catalyzed by triethylamine.

Key Data :

Parameter Value Source
Yield 70–77%
Reaction Time 8–12 hours
Characterization IR: 1,715 cm⁻¹ (C=O); ¹H-NMR: δ 2.49 (s, CH₃), 7.41–7.71 (m, aromatic H)

Carbamoyl Chloride Intermediate Route

A modified approach from hydantoin synthesis via carbamoyl chlorides:

Procedure :

  • Step 1 : React 3-chloroaniline with triphosgene in CH₂Cl₂ to form methyl(3-chlorophenyl)carbamic chloride.
  • Step 2 : Treat the carbamic chloride with hydrazine monohydrate and Na₂CO₃ in MeCN/EtOH to form the hydantoin core.

Key Data :

Parameter Value Source
Yield 75–90%
Catalyst Triethylamine/DMAP
Purification Flash chromatography (5% MeOH/DCM)

One-Pot Bucherer–Bergs Reaction

A solvent-free method using Fe₃O₄ nanoparticles for 5,5-disubstituted hydantoins:

Procedure :

  • React 3-chlorophenylacetone (ketone), KCN, and (NH₄)₂CO₃ with Fe₃O₄ nanoparticles (1 mol%) at 70°C for 6 hours.

Key Data :

Parameter Value Source
Yield 68–82%
Catalyst Reusability 5 cycles without yield loss
Characterization MP: 198–199°C; ¹³C-NMR: δ 21.1 (CH₃)

Crystallization and Purification

Post-synthesis, the compound is purified via recrystallization from ethanol/water (1:1), yielding colorless crystals suitable for X-ray analysis.

Characterization Highlights :

  • Hydrogen Bonding : N–H···O interactions stabilize dimeric structures.
  • Spectral Data :
    • IR : νₘₐₓ 3,236 cm⁻¹ (NH), 1,715 cm⁻¹ (C=O).
    • ¹H-NMR : Singlets for methyl (δ 2.49) and C5-H (δ 5.52).

Comparative Analysis of Methods

Method Advantages Limitations
Alkylation-Cyclization High yield, scalable Multi-step, solvent-intensive
Carbamoyl Chloride Mild conditions, reusable catalyst Requires toxic reagents (triphosgene)
Bucherer–Bergs Solvent-free, eco-friendly Limited to 5,5-disubstituted analogs

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of chlorophenyl oxides.

    Reduction: Formation of methylimidazolidine amines.

    Substitution: Formation of various substituted imidazolidinediones depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds related to 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione exhibit significant antimicrobial properties.

  • Mechanism of Action : The compound has been shown to inhibit bacterial growth through various mechanisms, including interference with DNA gyrase and other essential bacterial enzymes .
  • Case Studies : In vitro studies have demonstrated that derivatives of imidazolidine compounds possess antibacterial activity against both gram-positive and gram-negative bacteria. For instance, certain synthesized derivatives displayed superior efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound has been investigated for its potential use in treating inflammatory conditions.

  • Research Findings : A patent describes its application in pharmaceutical compositions aimed at treating inflammatory diseases and osteoarthritis. The compound acts by inhibiting specific enzymes involved in the inflammatory process, such as ADAMTS (A Disintegrin And Metalloproteinase with Thrombospondin Motifs) .
  • Clinical Implications : These findings suggest that this compound could be developed into a therapeutic agent for managing chronic inflammatory diseases.

Anticancer Activity

Emerging studies indicate that this compound may also possess anticancer properties.

  • Cell Line Studies : Preliminary research has shown that imidazolidine derivatives can induce apoptosis in cancer cell lines. The mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .
  • Potential Applications : The ability of these compounds to target cancer cells while sparing normal cells presents a promising avenue for developing new cancer therapies.

Future Research Directions

Further investigations are warranted to explore:

  • Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity can lead to the design of more potent derivatives.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy of this compound in disease models.
  • Combination Therapies : Exploring the potential of combining this compound with other therapeutic agents to enhance efficacy against resistant strains of bacteria or cancer cells.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Modifications: Imidazolidine vs. Thiazolidine/Other Diones

  • Thiazolidine-2,4-dione Derivatives: Unlike imidazolidine-diones, thiazolidine-diones (e.g., compounds in ) replace one nitrogen atom with sulfur. This substitution alters electronic properties and biological activity. For example, thiazolidinediones like (Z)-5-([3-aryl]methylene)thiazolidine-2,4-dione derivatives () exhibit potent anti-inflammatory activity (IC50 values: 8.66–45.6 µM for NO inhibition) .
  • Oxazolidine-diones : lists 3-(3-chlorophenyl)-5-methyloxazolidine-2,4-dione, which replaces the imidazolidine nitrogen with oxygen. This modification reduces hydrogen-bonding capacity and may lower thermal stability compared to imidazolidines .

Substituent Effects on Physicochemical Properties

Table 1: Key Physical and Spectral Properties of Selected Analogues
Compound Name (Reference) Substituents Melting Point (°C) Purity (%) Retention Time (min) Notable Spectral Data (NMR δ, ppm)
Target Compound 3-Cl-C6H4, 5-Me Not reported Not reported Not reported Not reported
Compound 20 3-Cl-C6H4, 5-Me, triazine-piperazine 234 100 3.23 <sup>1</sup>H-NMR: 1.72 (5-CH3), 4.25 (N3–CH2)
Compound 24 4-MeO-C6H4, 5-Me Not reported Not reported Not reported <sup>13</sup>C-NMR: 175.08 (C=O), 63.11 (CH2)
(S)-G12 3,5-(CF3)2-C6H3 90–91 Not reported Not reported [α]<sup>20</sup>D = −21.5 (chiral center)
5-(4-Fluorophenyl)-5-Me derivative 4-F-C6H4 Not reported Not reported Not reported Enhanced polarity due to fluorine
  • Electronic Effects : Fluorophenyl () and trifluoromethyl () groups increase electron-withdrawing effects, improving metabolic stability and membrane permeability compared to chlorophenyl .
  • Steric Effects : Bulkier substituents like naphthyl () or triazine-piperazine () reduce solubility but enhance target binding specificity .

Biological Activity

3-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials through methods such as the Strecker synthesis or cyclization reactions. The compound can be derived from amino acids and isocyanates, leading to various derivatives that exhibit differing biological properties.

Biological Activity

The biological activity of this compound has been explored in several studies, highlighting its potential as an antifungal, antibacterial, and anti-inflammatory agent. Below is a summary of its key biological activities:

Antifungal Activity

Studies indicate that imidazolidine derivatives, including this compound, exhibit significant antifungal properties. For instance, compounds containing imidazolidine moieties have shown effectiveness against various fungal strains in vitro, suggesting their potential for therapeutic applications in treating fungal infections .

Antibacterial Activity

Research has demonstrated that this compound possesses notable antibacterial activity. In vitro assays have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anti-inflammatory Effects

In vivo studies suggest that this compound exhibits anti-inflammatory properties. The compound has been shown to reduce inflammation markers in animal models, indicating its potential for treating inflammatory diseases .

Pharmacological Studies

Pharmacological evaluations have highlighted the compound's effects on cardiovascular function. For example, one study reported that certain derivatives induced hypotension and bradycardia in animal models, likely due to vasodilation mediated by endothelial nitric oxide release .

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how structural variations influence biological activity. Modifications to the imidazolidine ring and substituents on the phenyl group have been correlated with changes in potency against various targets including bacteria and fungi .

Data Table: Biological Activities of this compound

Activity Type Effect Reference
AntifungalSignificant inhibition of fungal growth
AntibacterialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in inflammation markers in vivo
Cardiovascular effectsInduces hypotension and bradycardia

Q & A

Q. What strategies elucidate degradation pathways under oxidative stress?

  • Methodological Answer : Forced degradation with H₂O₂ (3% w/v, 70°C) identifies products via LC-HRMS. Proposed pathways (e.g., hydroxylation of the chlorophenyl ring) are validated using isotopic labeling (¹⁸O-H₂O) .

Q. How can membrane separation technologies improve purification efficiency?

  • Methodological Answer : Nanofiltration membranes (MWCO = 300 Da) separate unreacted precursors. Solvent-resistant membranes (e.g., polyimide) enable continuous flow processes, reducing solvent use by 40% .

Q. What synchrotron techniques enhance crystallographic resolution?

  • Methodological Answer : High-brilliance X-rays (λ = 0.7–1.0 Å) at synchrotron facilities (e.g., APS, Argonne) improve data resolution (<0.8 Å). Cryocooling (100 K) mitigates radiation damage .

Q. How does isomerism impact pharmacological activity?

  • Methodological Answer : Chiral HPLC (Chiralpak AD-H column) separates enantiomers. Pharmacokinetic studies in rodents compare AUC and Cmax values. Eutomer/distomer ratios guide stereoselective synthesis .

Q. What green chemistry approaches reduce waste in large-scale synthesis?

  • Methodological Answer : Solvent-free mechanochemical synthesis (ball milling) achieves 85% yield. Catalytic asymmetric methods (e.g., organocatalysts) reduce metal waste .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : Hammett σ constants quantify electron-withdrawing effects (e.g., -Cl: σₚ = 0.23). Suzuki-Miyaura couplings with Pd(PPh₃)₄ show higher yields for electron-deficient aryl boronic acids .

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